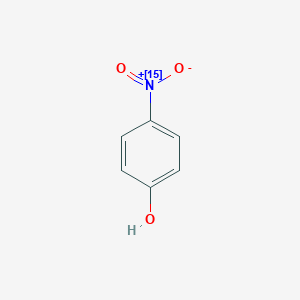

4-Nitrophenol-15N

Cat. No. B140049

Key on ui cas rn:

103427-15-2

M. Wt: 140.1 g/mol

InChI Key: BTJIUGUIPKRLHP-CDYZYAPPSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05264343

Procedure details

To develop color in the two detection systems, coverslips with bound conjugates were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5) and the phosphatase reaction was developed in this buffer containing 40 mM of nitroblue tetrazolium and 40 mM 5-bromo-4-chloro-3 indolyl phosphate (alternatively, it may be possible to utilize the chromogenic phosphatase substrate p-nitrophenyl phosphate which can be enzymatically cleaved by alkaline phosphatase to yield soluble colored p-nitrophenol). Slides were monitored microscopically for the deposition of a purple reaction product at incorporation sites and the reaction was stopped prior to overdevelopment (5-60 minutes) by immersion in stop buffer (10 mM Tris-HCl, 5 mM EDTA; pH 8.0). Coverslips were air dried and mounted onto slides with Permount for evaluation and photomicroscopy.

Name

Identifiers

|

REACTION_CXSMILES

|

COC1C=C(C2C=CC(N3[N+](C4C=CC([N+]([O-])=O)=CC=4)=NC(C4C=CC=CC=4)=N3)=C(OC)C=2)C=CC=1N1[N+](C2C=CC([N+]([O-])=O)=CC=2)=NC(C2C=CC=CC=2)=N1.P([O-])([O-])(OC1C2C(=CC=C(Br)C=2Cl)NC=1)=O.P([O-])([O-])([O:75][C:76]1[CH:81]=[CH:80][C:79]([N+:82]([O-:84])=[O:83])=[CH:78][CH:77]=1)=O>>[CH:78]1[C:79]([N+:82]([O-:84])=[O:83])=[CH:80][CH:81]=[C:76]([OH:75])[CH:77]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=CC1N2N=C(N=[N+]2C=3C=CC(=CC3)[N+](=O)[O-])C=4C=CC=CC4)C=5C=CC(=C(C5)OC)N6N=C(N=[N+]6C=7C=CC(=CC7)[N+](=O)[O-])C=8C=CC=CC8

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(OC1=CNC2=CC=C(C(=C12)Cl)Br)([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])([O-])[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phosphatase reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1[N+](=O)[O-])O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05264343

Procedure details

To develop color in the two detection systems, coverslips with bound conjugates were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5) and the phosphatase reaction was developed in this buffer containing 40 mM of nitroblue tetrazolium and 40 mM 5-bromo-4-chloro-3 indolyl phosphate (alternatively, it may be possible to utilize the chromogenic phosphatase substrate p-nitrophenyl phosphate which can be enzymatically cleaved by alkaline phosphatase to yield soluble colored p-nitrophenol). Slides were monitored microscopically for the deposition of a purple reaction product at incorporation sites and the reaction was stopped prior to overdevelopment (5-60 minutes) by immersion in stop buffer (10 mM Tris-HCl, 5 mM EDTA; pH 8.0). Coverslips were air dried and mounted onto slides with Permount for evaluation and photomicroscopy.

Name

Identifiers

|

REACTION_CXSMILES

|

COC1C=C(C2C=CC(N3[N+](C4C=CC([N+]([O-])=O)=CC=4)=NC(C4C=CC=CC=4)=N3)=C(OC)C=2)C=CC=1N1[N+](C2C=CC([N+]([O-])=O)=CC=2)=NC(C2C=CC=CC=2)=N1.P([O-])([O-])(OC1C2C(=CC=C(Br)C=2Cl)NC=1)=O.P([O-])([O-])([O:75][C:76]1[CH:81]=[CH:80][C:79]([N+:82]([O-:84])=[O:83])=[CH:78][CH:77]=1)=O>>[CH:78]1[C:79]([N+:82]([O-:84])=[O:83])=[CH:80][CH:81]=[C:76]([OH:75])[CH:77]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=CC1N2N=C(N=[N+]2C=3C=CC(=CC3)[N+](=O)[O-])C=4C=CC=CC4)C=5C=CC(=C(C5)OC)N6N=C(N=[N+]6C=7C=CC(=CC7)[N+](=O)[O-])C=8C=CC=CC8

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(OC1=CNC2=CC=C(C(=C12)Cl)Br)([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])([O-])[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phosphatase reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1[N+](=O)[O-])O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05264343

Procedure details

To develop color in the two detection systems, coverslips with bound conjugates were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5) and the phosphatase reaction was developed in this buffer containing 40 mM of nitroblue tetrazolium and 40 mM 5-bromo-4-chloro-3 indolyl phosphate (alternatively, it may be possible to utilize the chromogenic phosphatase substrate p-nitrophenyl phosphate which can be enzymatically cleaved by alkaline phosphatase to yield soluble colored p-nitrophenol). Slides were monitored microscopically for the deposition of a purple reaction product at incorporation sites and the reaction was stopped prior to overdevelopment (5-60 minutes) by immersion in stop buffer (10 mM Tris-HCl, 5 mM EDTA; pH 8.0). Coverslips were air dried and mounted onto slides with Permount for evaluation and photomicroscopy.

Name

Identifiers

|

REACTION_CXSMILES

|

COC1C=C(C2C=CC(N3[N+](C4C=CC([N+]([O-])=O)=CC=4)=NC(C4C=CC=CC=4)=N3)=C(OC)C=2)C=CC=1N1[N+](C2C=CC([N+]([O-])=O)=CC=2)=NC(C2C=CC=CC=2)=N1.P([O-])([O-])(OC1C2C(=CC=C(Br)C=2Cl)NC=1)=O.P([O-])([O-])([O:75][C:76]1[CH:81]=[CH:80][C:79]([N+:82]([O-:84])=[O:83])=[CH:78][CH:77]=1)=O>>[CH:78]1[C:79]([N+:82]([O-:84])=[O:83])=[CH:80][CH:81]=[C:76]([OH:75])[CH:77]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=CC1N2N=C(N=[N+]2C=3C=CC(=CC3)[N+](=O)[O-])C=4C=CC=CC4)C=5C=CC(=C(C5)OC)N6N=C(N=[N+]6C=7C=CC(=CC7)[N+](=O)[O-])C=8C=CC=CC8

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(OC1=CNC2=CC=C(C(=C12)Cl)Br)([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])([O-])[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phosphatase reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1[N+](=O)[O-])O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |